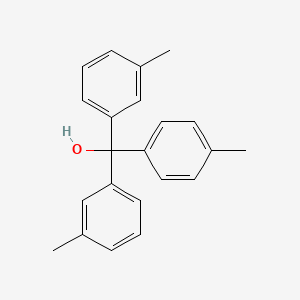
3,3'-Dimethyl-4''-methyltrityl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethyl-4’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O and a molecular weight of 302.41 g/mol . This compound is characterized by its trityl (triphenylmethyl) moiety, which is a common protective group in organic synthesis. It is used in various chemical processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3’-Dimethyl-4’‘-methyltrityl alcohol can be synthesized through several methods. One common approach involves the reaction of 3,3’-dimethylbenzophenone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-Dimethyl-4’'-methyltrityl alcohol may involve large-scale Grignard reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dimethyl-4’'-methyltrityl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Dimethyl-4’'-methyltrityl alcohol has several applications in scientific research:
Chemistry: Used as a protective group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Wirkmechanismus
The mechanism of action of 3,3’-Dimethyl-4’'-methyltrityl alcohol involves its ability to act as a protective group. The trityl moiety stabilizes the compound by preventing unwanted reactions at the protected site. This stabilization is achieved through steric hindrance and electronic effects, which shield the functional group from reactive species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylmethanol: Similar structure but lacks the methyl groups on the phenyl rings.
3,3’-Dimethylbenzophenone: Precursor in the synthesis of 3,3’-Dimethyl-4’'-methyltrityl alcohol.
4-Methylbenzophenone: Another related compound with a different substitution pattern on the phenyl rings.
Uniqueness
3,3’-Dimethyl-4’'-methyltrityl alcohol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly useful as a protective group in organic synthesis, offering advantages in terms of selectivity and stability compared to other trityl derivatives .
Eigenschaften
Molekularformel |
C22H22O |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
bis(3-methylphenyl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O/c1-16-10-12-19(13-11-16)22(23,20-8-4-6-17(2)14-20)21-9-5-7-18(3)15-21/h4-15,23H,1-3H3 |
InChI-Schlüssel |
JJUDTRTZFRVZNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



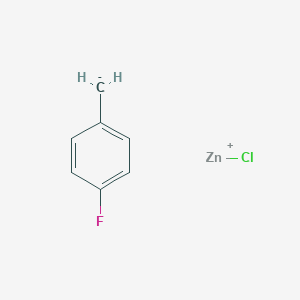
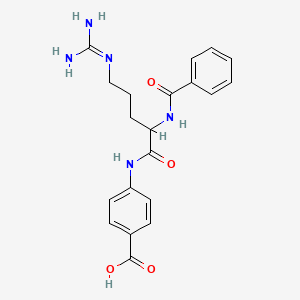

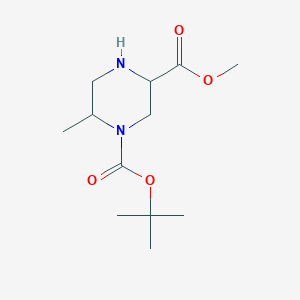
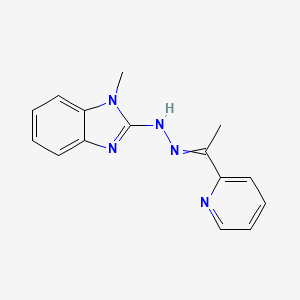
![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)
![2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
![methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B13393835.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methyl](/img/structure/B13393843.png)
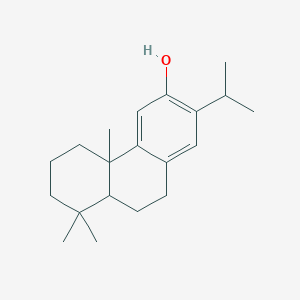
![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)
